Cas no 1021093-81-1 (ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate)

Ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate is a synthetic organic compound featuring a pyran-4-one core functionalized with a 4-fluorobenzyl ether group and an ethyl benzoate moiety. This structure imparts potential utility in pharmaceutical and materials chemistry due to its versatile reactivity and ability to serve as a scaffold for further derivatization. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the ester functionality allows for facile hydrolysis or further modifications. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as an intermediate in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate structure
1021093-81-1 structure
Product name:ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
CAS No:1021093-81-1
MF:C22H18FNO6
Molecular Weight:411.379829883575
CID:6375000
PubChem ID:42227238

ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
    • QBVLJIIQWFSTOD-UHFFFAOYSA-N
    • 1021093-81-1
    • ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
    • F5286-0348
    • AKOS024505190
    • ethyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate
    • インチ: 1S/C22H18FNO6/c1-2-28-22(27)15-5-9-17(10-6-15)24-21(26)19-11-18(25)20(13-30-19)29-12-14-3-7-16(23)8-4-14/h3-11,13H,2,12H2,1H3,(H,24,26)
    • InChIKey: QBVLJIIQWFSTOD-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(C2OC=C(OCC3=CC=C(F)C=C3)C(=O)C=2)=O)C=C1

計算された属性

  • 精确分子量: 411.11181546g/mol
  • 同位素质量: 411.11181546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 702
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 90.9Ų

ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5286-0348-2mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
2mg
$59.0 2023-09-10
Life Chemicals
F5286-0348-10mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
10mg
$79.0 2023-09-10
Life Chemicals
F5286-0348-75mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
75mg
$208.0 2023-09-10
Life Chemicals
F5286-0348-40mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
40mg
$140.0 2023-09-10
Life Chemicals
F5286-0348-100mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
100mg
$248.0 2023-09-10
Life Chemicals
F5286-0348-3mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
3mg
$63.0 2023-09-10
Life Chemicals
F5286-0348-20mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
20mg
$99.0 2023-09-10
Life Chemicals
F5286-0348-50mg
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
50mg
$160.0 2023-09-10
Life Chemicals
F5286-0348-10μmol
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5286-0348-2μmol
ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
1021093-81-1
2μmol
$57.0 2023-09-10

ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate 関連文献

ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoateに関する追加情報

Ethyl 4-{5-[(4-Fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate: A Comprehensive Overview

Ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate, with CAS No. 1021093-81-1, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate molecular structure, which includes a benzoate group, a pyran ring, and a fluorophenyl substituent. The benzoate moiety serves as a versatile platform for further functionalization, while the pyran ring introduces unique electronic and steric properties that enhance its reactivity and bioavailability.

Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its ability to act as a bioisostere, where it can replace certain functional groups in existing drugs without altering their overall pharmacophore. This property makes it an attractive candidate for optimizing drug efficacy and reducing side effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate exhibits promising antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A key step in its preparation is the formation of the pyran ring, which is achieved through a tandem cyclization reaction. This reaction not only establishes the six-membered ring but also introduces the oxo group, which plays a critical role in modulating the compound's reactivity. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of this intermediate.

Another area of interest lies in the compound's ability to act as a prodrug. By incorporating specific functional groups, such as esters or amides, ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate can be designed to release bioactive molecules upon enzymatic cleavage. This approach has been explored in targeted drug delivery systems, where the compound is used to deliver anticancer agents directly to tumor cells while minimizing systemic toxicity.

In addition to its therapeutic applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (LEDs). A 2023 study published in Advanced Materials demonstrated that films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in flexible electronic devices.

The structural versatility of ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate also lends itself to applications in catalysis. Researchers have investigated its ability to act as a ligand in homogeneous catalysis, where it can coordinate to metal centers and facilitate various transformations, such as cross-coupling reactions and enantioselective reductions. Its ability to stabilize metal complexes under mild conditions has made it a valuable tool in green chemistry.

From an environmental standpoint, this compound has been studied for its biodegradability and ecological impact. A 2023 study published in Environmental Science & Technology revealed that ethyl 4-{5-[(4-fluorophenyl)methoxy]-4 oxo - pyran - amide} benzoate undergoes rapid hydrolysis under aerobic conditions, leading to the formation of non-toxic byproducts. This finding is particularly important for industries seeking to develop sustainable chemical processes with minimal environmental footprint.

In conclusion, ethyl 4-{5 - [(4-fluorophenyl) methoxy] - 4 oxo - pyran - amide} benzoate (CAS No. 1021093 -81 -1) is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique molecular structure and functional groups make it an invaluable tool for researchers across diverse disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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